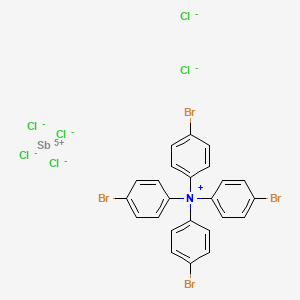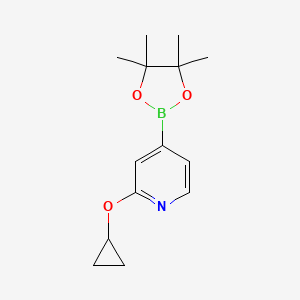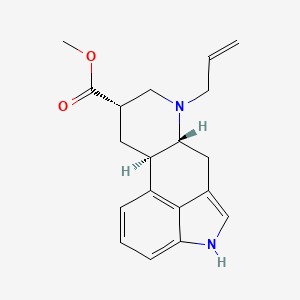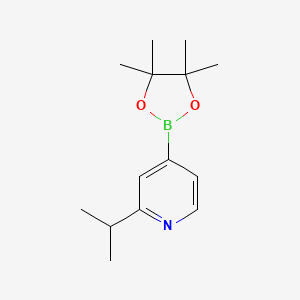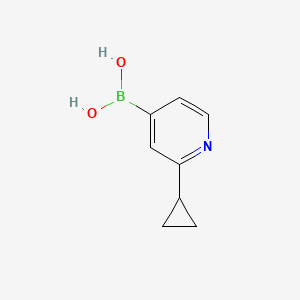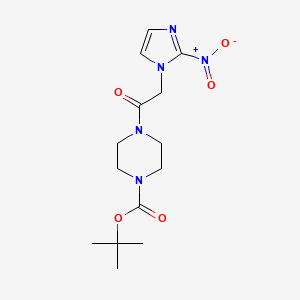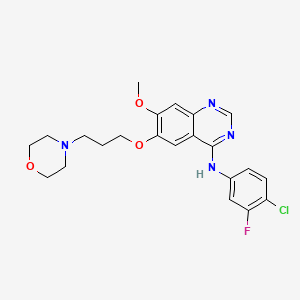
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine” is a chemical compound with the molecular formula C22H24ClFN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolin-4-amine core, which is substituted at various positions by a chloro-fluorophenyl group, a methoxy group, and a morpholinopropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.90 . It is a solid substance . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.Scientific Research Applications
Imaging and Diagnostic Applications
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, also known as [11C]gefitinib, has been synthesized and utilized in imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). This compound is a high-affinity inhibitor of EGFR-TK, demonstrating its potential in diagnostic applications, particularly in oncology. The synthesis involves a semi-automated stainless loop methylation system using [11C]methyl triflate, achieving a considerable yield and specific radioactivity suitable for PET imaging applications. This advancement in synthetic methodology facilitates the production of [11C]gefitinib for research and diagnostic use in studying various cancers (Holt et al., 2006).
Anticancer Research
A variety of novel quinazoline derivatives, including those related to N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, have been synthesized and evaluated for their in vitro cytotoxic activity. These compounds were tested using the MTT assay, revealing their potential as a new class of anticancer agents. The synthesis involved various N-substituted 2-amino benzothiazoles and quinazoline derivatives, indicating the versatility and broad applicability of this chemical framework in developing anticancer drugs (Dave et al., 2012).
Molecular Synthesis and Quality Control
The synthesis and characterization of related substances of gefitinib, including N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, have been reported, contributing to the quality control of gefitinib. The structures of these substances were confirmed by various spectroscopic methods, highlighting the importance of understanding and controlling the synthesis of such compounds in the pharmaceutical industry (Wu & Cspc Zhongqi, 2014).
properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDLLXPLBLPTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)F)OCCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)



